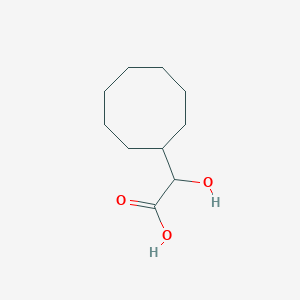

2-Cyclooctyl-2-hydroxyacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclooctyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h8-9,11H,1-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIILZGXBQLWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclooctyl 2 Hydroxyacetic Acid and Analogues

Chemospecific Routes for α-Hydroxyacetic Acid Formation

Chemospecific synthesis provides the foundational pathways to construct the α-hydroxyacetic acid scaffold. These methods are broadly classified into oxidative, reductive, and nucleophilic strategies, each starting from different precursors and offering distinct advantages.

Oxidative Transformation Strategies

Oxidative methods typically involve the conversion of a precursor molecule where the α-carbon is at a lower oxidation state. A primary strategy is the oxidation of α-keto acids or their corresponding esters. For the synthesis of 2-cyclooctyl-2-hydroxyacetic acid, this would involve the oxidation of a suitable precursor like 2-cyclooctyl-2-oxoacetic acid. While direct oxidation of an α-keto acid to an α-hydroxy acid is less common, the reverse reaction, the oxidation of α-hydroxy acids to α-keto acids, is well-established using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen. organic-chemistry.orgmdpi.com

Another oxidative approach involves the decarboxylative oxidative annulation of α-hydroxy acids, which can serve as aldehyde surrogates in the presence of oxidants like tert-butyl hydrogen peroxide (TBHP). rsc.org More direct routes can involve the oxidation of terminal olefins. For instance, potassium permanganate (B83412) can convert terminal olefins into α-hydroxy ketones, which are structurally related to the target acids. organic-chemistry.org Similarly, the oxidation of alkyl aryl ketones using reagents like Oxone and iodobenzene (B50100) can yield α-hydroxyalkyl aryl ketones. organic-chemistry.org These methods highlight the versatility of oxidative strategies in generating the α-hydroxy carbonyl motif.

Reductive Approaches for Hydroxyacetic Acid Precursors

Reductive pathways are a powerful and widely used method for synthesizing α-hydroxy acids, primarily through the reduction of α-keto acids or their esters. The precursor for this compound in this approach would be 2-cyclooctyl-2-oxoacetic acid or its ester. The reduction of this α-keto group to a hydroxyl group can be achieved using various reducing agents.

Enzyme-catalyzed reductions are particularly effective for producing enantiopure secondary alcohols from prochiral ketones and β-keto esters, a principle that extends to α-keto esters. nih.gov For example, dehydrogenases from microorganisms like Aromatoleum aromaticum have been applied for the asymmetric reduction of various ketones. nih.gov Microbial reduction has also been demonstrated with strains of Agromyces soli, which can reduce both aliphatic and aromatic α-keto esters. researchgate.net Furthermore, dynamic kinetic resolution coupled with asymmetric transfer hydrogenation using ruthenium-based catalysts provides a highly efficient route to densely functionalized, enantioenriched products from β-aryl α-keto esters. capes.gov.br

Nucleophilic Addition and Substitution Pathways

Nucleophilic reactions represent one of the most fundamental and versatile strategies for constructing α-hydroxy acids. A classic and highly effective method is the cyanohydrin synthesis . wikipedia.org This reaction involves the nucleophilic addition of a cyanide ion (from a source like HCN, NaCN, or KCN) to the carbonyl carbon of an aldehyde or ketone. jove.comlibretexts.org For the target molecule, this would begin with cyclooctanone (B32682). The resulting cyclooctanone cyanohydrin is a key intermediate which, upon acidic hydrolysis, converts the nitrile group into a carboxylic acid, yielding this compound. wikipedia.orgjove.comyoutube.com This pathway is advantageous as it builds the complete carbon skeleton and introduces the two required functional groups in a two-step sequence. The hydrolysis of the cyanohydrin intermediate is a robust transformation. youtube.comtandfonline.comscilit.com

Another powerful nucleophilic pathway is the addition of an organometallic reagent to an α-keto ester. For instance, a cyclooctyl Grignard reagent (cyclooctylmagnesium bromide) or a cyclooctyllithium reagent could be added to an ester of glyoxylic acid. This nucleophilic addition to the ketone carbonyl, followed by hydrolysis of the ester, would yield the desired this compound.

Asymmetric Synthesis and Enantioselective Preparation of Chiral α-Hydroxyacetic Acids

When the α-carbon of an α-hydroxyacetic acid is a stereocenter, as in this compound, controlling the stereochemical outcome of the synthesis becomes paramount. Asymmetric synthesis aims to produce a single enantiomer of the chiral product.

Chiral Auxiliary-Mediated Syntheses

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary . wikipedia.org This stereogenic group is attached to the substrate to direct the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.orgnih.govresearchgate.net

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. nih.govsantiago-lab.com In a typical sequence for synthesizing an enantiopure α-hydroxy acid, the chiral auxiliary is first acylated with glyoxylic acid. The resulting N-glyoxylyl oxazolidinone then undergoes a highly diastereoselective nucleophilic addition with a cyclooctyl organometallic reagent. The bulky auxiliary shields one face of the electrophilic carbonyl group, forcing the nucleophile to attack from the opposite face. du.ac.inyoutube.comuwindsor.ca This step establishes the desired stereocenter with high control. Finally, the auxiliary is removed, often by mild hydrolysis with reagents like lithium hydroxide (B78521) and hydrogen peroxide, to release the enantiomerically enriched this compound. santiago-lab.comacs.org

| Chiral Auxiliary | Typical Application/Reaction | Key Features |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and conjugate additions. santiago-lab.comresearchgate.net | Derived from readily available amino acids. Provides high diastereoselectivity through chelation control. Removable under various conditions. santiago-lab.comuwindsor.ca |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and Michael reactions. wikipedia.org | Rigid bicyclic structure provides excellent stereochemical control. |

| Pseudoephedrine | Asymmetric alkylation of amides. wikipedia.org | Forms a chiral amide, directing alkylation. Removable by hydrolysis. |

| SAMP/RAMP | Asymmetric alkylation of ketone and aldehyde hydrazones. wikipedia.org | (S)- and (R)-1-amino-2-methoxymethylpyrrolidine are used to create chiral hydrazones, enabling enantioselective α-alkylation. |

Catalytic Asymmetric Transformations

Catalytic asymmetric methods are highly desirable as they require only a substoichiometric amount of a chiral agent to generate large quantities of an enantiomerically enriched product. These methods include the use of chiral metal complexes, organocatalysts, and enzymes. researchgate.net

Chiral Lewis acid catalysts , such as C2-symmetric copper(II)-bisoxazoline complexes, have been shown to be effective in the enantioselective reduction of α-ketoesters to the corresponding α-hydroxy esters using a Hantzsch ester as the hydrogen source. acs.org This method could be directly applied to an ester of 2-cyclooctyl-2-oxoacetic acid to produce the chiral α-hydroxy ester with high enantioselectivity.

Organocatalysis , which avoids the use of metals, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral proline-based catalysts, for example, can facilitate enantioselective cross-aldol reactions between ketones and α-keto phosphonates, yielding tertiary α-hydroxy phosphonates with up to 99% enantiomeric excess (ee). nih.govnih.gov Similarly, N-Tosyl-(Sa)-binam-l-prolinamide has been used as an efficient catalyst for the aqueous aldol reaction between ketones and glyoxylic acid, producing chiral α-hydroxy-γ-keto carboxylic acids with high enantioselectivity. rsc.org

Biocatalysis offers an environmentally benign and highly selective alternative. nih.gov Enzymes such as dehydrogenases can perform highly enantioselective reductions of α-keto esters. nih.gov Designer whole-cell catalysts containing multiple enzymes (e.g., L-amino acid deaminase, hydroxyisocaproate dehydrogenase, and formate (B1220265) dehydrogenase) have been engineered to quantitatively transform L-amino acids into the corresponding optically pure (R)- or (S)-α-hydroxy acids. mdpi.comrsc.org Thiamine diphosphate-dependent lyases are used to catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones, which are valuable precursors. nih.govacs.org

| Catalytic System | Reaction Type | Substrate Example | Result (ee%) |

| Cu(II)-Bisoxazoline / Hantzsch Ester | Asymmetric Transfer Hydrogenation | tert-Butyl-α-ketoesters | High ee |

| (Arene)RuCl(monosulfonamide) | Dynamic Kinetic Resolution / Transfer Hydrogenation | β-Aryl α-keto esters | High dr and ee |

| L-Proline | Cross-Aldol Reaction | α-Keto phosphonates + Ketones | Up to 99% ee nih.gov |

| N-Tosyl-(Sa)-binam-l-prolinamide | Aldol Reaction | Glyoxylic acid + Ketones | High ee rsc.org |

| Engineered E. coli (L-AAD, HIC, FDH) | Oxidative Deamination / Reduction | L-Amino Acids | >99% ee rsc.org |

| Rhodococcus butanica | Enantioselective Hydrolysis | Racemic Cyanohydrins | Up to 97% ee for the acid tandfonline.com |

Industrial Scale Synthetic Processes and Optimization Studies

The industrial-scale synthesis of α-hydroxy acids often relies on robust and economically viable chemical pathways that can be optimized for high yield and purity. For this compound, a plausible and widely used industrial method is the cyanohydrin route. This process typically begins with a readily available ketone precursor, in this case, cyclooctanone.

The general process involves two main stages:

Cyanohydrin Formation: Cyclooctanone is reacted with hydrogen cyanide (HCN) or a cyanide salt (e.g., sodium cyanide) under controlled pH, often with base catalysis, to form 2-cyclooctyl-2-hydroxynitrile.

Hydrolysis: The resulting cyanohydrin is then subjected to hydrolysis, typically under strong acidic or basic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound.

A patent for a similar industrial process for producing hydroxyacetic acid specifies using an acidic medium such as sulfuric, phosphoric, nitric, or hydrochloric acid for the hydrolysis step, with reaction temperatures ranging from 100-160 °C. google.com The crude product mixture, containing the desired acid and ammonium (B1175870) salts, is then purified, often through multi-step extraction with organic solvents followed by concentration under reduced pressure to yield the pure acid. google.com

Optimization of such large-scale processes is critical for commercial viability. Key areas of optimization include:

Reaction Conditions: Fine-tuning temperature, pressure, catalyst choice, and reaction time to maximize conversion and minimize side-product formation.

Raw Material Sourcing: Utilizing cost-effective and readily available starting materials is essential. For instance, using by-product hydrocyanic acid from other large-scale chemical productions can significantly lower costs. google.com

Process Engineering: The development of continuous-flow reactor systems offers significant advantages over traditional batch processing. Continuous-flow methods can improve safety, particularly when handling hazardous reagents like hydrogen cyanide, and enhance product consistency and throughput. researchgate.net

Biocatalysis: Exploring enzymatic or microbial pathways presents a green alternative to harsh chemical methods. researchgate.net For related compounds, engineered oleaginous yeasts like Yarrowia lipolytica have been used for the large-scale bioproduction of specialized fatty acids. nih.govmdpi.com Optimization in these bioprocesses involves genetic modification of the microorganism and fine-tuning fermentation conditions (e.g., nutrient feeds, temperature, pH) to maximize yield and productivity. nih.govmdpi.com

Modeling and Simulation: Advanced process modeling, using tools like artificial neural networks, can be employed to simulate and optimize multi-variable production systems, helping to identify the best compromise between conflicting objectives such as yield, cost, and environmental impact without extensive physical experimentation. mdpi.com

Below is a table summarizing typical parameters for the industrial-scale acid hydrolysis of a nitrile precursor, based on analogous processes.

Table 1: Typical Industrial Parameters for α-Hydroxynitrile Hydrolysis

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Starting Material | α-Hydroxynitrile aqueous solution (40-50%) | High concentration precursor for efficient reaction volume. | google.com |

| Reaction Medium | Acidic (e.g., H₂SO₄, HCl, H₃PO₄) | To catalyze the hydrolysis of the nitrile group to a carboxylic acid. | google.com |

| Acid Concentration | 60-98% for H₂SO₄ | Ensures complete and efficient hydrolysis. | google.com |

| Reaction Temperature | 100-160 °C | Provides sufficient energy to drive the hydrolysis reaction. | google.com |

| Purification Step | Solvent Extraction | To separate the target acid from inorganic salts (e.g., ammonium sulfate). | google.com |

| Final Concentration | Evaporation under reduced pressure | To remove the solvent and isolate the pure hydroxyacetic acid product. | google.com |

Preparation of Related Cycloalkyl-α-Hydroxyacetic Acid Analogues (e.g., Cyclopentyl, Cyclohexyl)

The synthesis of cycloalkyl-α-hydroxyacetic acid analogues, such as those with cyclopentyl and cyclohexyl rings, often employs similar fundamental reactions but may be adapted to accommodate the specific reactivity and steric properties of the cycloalkane group.

Preparation of 2-Cyclopentyl-2-hydroxyacetic Acid:

A modern and efficient method for synthesizing cyclopentyl-α-hydroxyacetic acid is through a continuous-flow process. researchgate.net This approach offers enhanced safety and scalability. One reported synthesis involves the direct α-lithiation of a cyclopentylacetic acid derivative using a strong base like n-hexyllithium (B1586676), followed by hydroxylation via aerobic oxidation. researchgate.net The use of n-hexyllithium is noted as a cost-effective choice for larger-scale operations. researchgate.net The entire sequence can be performed in a flow reactor, minimizing the handling of unstable organolithium intermediates and allowing for precise control over reaction conditions. researchgate.net

Alternative, more traditional batch methods include:

The reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) with an oxalate (B1200264) ester, followed by hydrolysis. researchgate.net

The hydrolysis of a cyanohydrin formed from cyclopentanecarboxaldehyde.

Preparation of 2-Cyclohexyl-2-hydroxyacetic Acid:

The synthesis of 2-cyclohexyl-2-hydroxyacetic acid can be achieved through several routes, often starting from cyclohexyl-containing precursors. An industrial method patented for a related compound, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, provides a relevant strategy. google.com This method involves the Lewis acid-catalyzed reaction of cyclohexene (B86901) with an ester of benzoylformic acid. google.com This creates a cyclohexenyl-substituted intermediate, which is subsequently hydrogenated to saturate the cyclohexene ring and form the final cyclohexyl group. google.com This approach avoids the use of expensive reagents like lithium diisopropylamide, making it more suitable for industrial production. google.com

Other established methods that could be applied include:

The reaction of cyclohexylmagnesium bromide with diethyl oxalate, followed by acidic workup and hydrolysis.

The catalytic hydrogenation of α-hydroxyphenylacetic acid, where the phenyl ring is reduced to a cyclohexane (B81311) ring. This requires a catalyst capable of aromatic ring reduction, such as rhodium or ruthenium on a carbon support, often under high pressure. epo.org

The following table compares synthetic strategies for these two analogues.

Table 2: Comparison of Synthetic Routes for Cycloalkyl-α-Hydroxyacetic Acid Analogues

| Analogue | Synthetic Method | Key Reagents | Key Features | Source |

|---|---|---|---|---|

| 2-Cyclopentyl-2-hydroxyacetic acid | Continuous-Flow Lithiation & Oxidation | Cyclopentylacetic acid derivative, n-hexyllithium, O₂ (air) | Modern, scalable, and safer process; avoids unstable intermediates in batch. | researchgate.net |

| Grignard Reaction | Cyclopentylmagnesium bromide, dialkyl oxalate | Classic organometallic approach; suitable for lab-scale. | researchgate.net | |

| 2-Cyclohexyl-2-hydroxyacetic acid | Ene Reaction & Reduction | Cyclohexene, benzoylformic acid ester, Lewis Acid, H₂/Catalyst | Industrially viable route for related compounds; avoids expensive bases. | google.com |

Chemical Reactivity and Derivatization Studies of 2 Cyclooctyl 2 Hydroxyacetic Acid

Esterification and Amidation Reactions for Functional Group Interconversion

The presence of a carboxylic acid and a hydroxyl group in 2-Cyclooctyl-2-hydroxyacetic acid allows for straightforward esterification and amidation reactions, which are fundamental for creating a variety of derivatives with tailored properties.

Standard acid-catalyzed esterification, often employing a strong acid catalyst like sulfuric acid in the presence of an alcohol, can be used to convert the carboxylic acid group into an ester. This reaction is typically reversible and driven to completion by removing water. Alternatively, enzymatic methods, such as lipase-catalyzed esterification, offer a milder and more selective approach. For instance, lipase (B570770) B from Candida antarctica has been successfully used to synthesize various esters from structurally related phenolic alcohols and fatty acids. mdpi.com

Amidation of the carboxylic acid can be achieved through various coupling methods. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. Common activating agents include carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride. These activated intermediates then readily react with primary or secondary amines to form the corresponding amides. The synthesis of benzofuranyl acetic acid amides, for example, highlights a procedural pathway that could be adapted for this compound. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 2-Cyclooctyl-2-hydroxyacetate |

| Lipase-Catalyzed Esterification | Alcohol, Immobilized Lipase (e.g., CALB), Organic Solvent | Alkyl 2-Cyclooctyl-2-hydroxyacetate |

| Amidation (via Acid Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Amine (R-NH₂) | N-Alkyl-2-cyclooctyl-2-hydroxyacetamide |

| Amidation (Carbodiimide Coupling) | Amine (R-NH₂), DCC or EDC, with or without a catalyst (e.g., DMAP) | N-Alkyl-2-cyclooctyl-2-hydroxyacetamide |

Oxidation and Reduction Pathways of the Hydroxyl and Carboxyl Groups

The hydroxyl and carboxyl groups of this compound are susceptible to both oxidation and reduction, providing pathways to other important classes of compounds.

The secondary hydroxyl group can be oxidized to a ketone, yielding a 2-cyclooctyl-2-oxoacetic acid derivative. Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. Furthermore, under certain conditions, oxidative decarboxylation of α-hydroxy acids can occur, leading to the cleavage of the C1-C2 bond. nih.govrsc.org This reaction can be promoted by certain metal complexes and oxygen, mimicking biological processes. nih.govrsc.org

The reduction of the carboxylic acid group typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for converting carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.ukyoutube.com In the case of this compound, this would result in the formation of 1-cyclooctyl-1,2-ethanediol. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reduction can also be achieved using borane (B79455) (BH₃) or through catalytic hydrosilylation with a manganese(I) catalyst. chemistrysteps.comnih.gov

Table 2: Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Functional Group Transformed | Product |

|---|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | Hydroxyl | 2-Cyclooctyl-2-oxoacetic acid |

| Oxidative Decarboxylation | Fe(II) complex, O₂ | Hydroxyl and Carboxyl | Cyclooctanone (B32682) and CO₂ |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxyl | 1-Cyclooctyl-1,2-ethanediol |

| Reduction | Borane (BH₃) | Carboxyl | 1-Cyclooctyl-1,2-ethanediol |

Cyclization and Ring-Opening Reactions Involving the Cyclooctyl Moiety

The cyclooctyl ring of this compound can participate in various rearrangement and cyclization reactions, offering pathways to novel cyclic and polycyclic structures. While the saturated cyclooctane (B165968) ring is generally stable, it can undergo transformations under specific catalytic conditions.

For instance, tandem dehydrogenation-olefin metathesis catalyst systems have been shown to effect the metathesis-cyclooligomerization of cyclooctane, leading to larger cycloalkanes. rsc.org Such strategies could potentially be applied to derivatives of this compound to generate more complex ring systems.

Intramolecular reactions can also be envisioned. For example, derivatives of the title compound could undergo intramolecular cyclization. The acid-catalyzed intramolecular cyclization of alkenyl alcohols is a known method for synthesizing oxacycles. mdpi.com Similarly, intramolecular cyclization of N-hydroxy-2-phenoxyacetamides has been used to prepare benzoxazinones. ias.ac.in By analogy, suitable derivatization of this compound could lead to the formation of bicyclic lactones or lactams. Carbocation rearrangements, such as ring expansions, are also a possibility under acidic conditions, potentially transforming the cyclooctyl ring into a larger carbocycle. youtube.com

Formation of Complex Molecular Architectures via Strategic Functionalization

The functional handles of this compound make it a candidate for the synthesis of more elaborate molecular architectures, including macrocycles. Macrocycles are of significant interest in various fields, including drug discovery and materials science. nih.gov

The synthesis of macrocycles often involves the strategic linking of bifunctional building blocks. Derivatives of this compound, where both the hydroxyl and carboxyl groups are modified to contain reactive ends, could serve as monomers or precursors in macrocyclization reactions. For example, a two-step approach involving the reaction of diamines with chloroacetyl chloride, followed by cyclization, has been reported for the synthesis of macrocycles with tunable functional groups and ring sizes. nih.gov The Ugi multi-component reaction is another powerful tool for the synthesis of macrocycles from diverse starting materials. nih.gov The incorporation of the cyclooctyl group from this compound into such synthetic strategies could impart unique conformational properties and lipophilicity to the resulting macrocyclic structures.

Role As a Synthetic Intermediate and Organic Building Block

Construction of Advanced Organic Molecules

The inherent structural features of 2-Cyclooctyl-2-hydroxyacetic acid make it an attractive starting material for the synthesis of intricate organic molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxyl group, which can also be activated, allows for its incorporation into larger structures through various coupling and condensation reactions.

While direct applications of this compound in the total synthesis of natural products are not yet widely documented in peer-reviewed literature, the broader class of α-hydroxy acids plays a crucial role in this field. researchgate.netnih.gov These compounds are recognized as valuable chiral building blocks and are often found within the complex frameworks of biologically active natural products. nih.gov The principles governing the use of α-hydroxy acids in natural product synthesis suggest the potential of this compound as a precursor to novel, synthetically challenging target molecules. The cyclooctyl group can introduce significant lipophilicity and conformational rigidity, properties that are often sought after in the design of bioactive compounds.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.gov The functional groups present in this compound make it a promising candidate for the synthesis of novel heterocyclic systems. For instance, the carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization with the hydroxyl group to form lactones or other related heterocyclic structures. While specific examples utilizing this compound are not extensively reported, the general reactivity patterns of α-hydroxy acids suggest a rich potential for its use in constructing diverse heterocyclic scaffolds. researchgate.netnih.gov The cyclooctyl moiety would impart unique steric and electronic properties to the resulting heterocycles, potentially leading to novel biological activities or material properties.

Polymer Chemistry Applications

The field of polymer chemistry is increasingly looking towards functionalized monomers to create materials with tailored properties. The bifunctional nature of this compound makes it an intriguing candidate for the development of new polymeric materials.

An exciting prospect is the copolymerization of this compound with known biocompatible monomers. This approach could lead to the development of novel biomaterials with tailored degradation rates and mechanical properties. The incorporation of the cyclooctyl group could modulate the hydrophobicity and crystallinity of the resulting copolymer, influencing its interaction with biological systems.

Preparation of Structurally Diverse Derivatives

The reactivity of the hydroxyl and carboxylic acid groups in this compound allows for the straightforward preparation of a wide array of derivatives. These derivatives can serve as valuable intermediates in their own right or as final target molecules with specific applications.

The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, opening up a vast chemical space for further functionalization. For example, the synthesis of various ester derivatives of related cyclohexylphenylglycolic acid has been demonstrated through the activation of the carboxylic acid. google.com Similarly, the hydroxyl group can be acylated, etherified, or oxidized to a ketone, providing another avenue for structural diversification. The combination of these transformations allows for the generation of a library of compounds based on the this compound scaffold, each with potentially unique properties and applications.

in the Synthesis of Cycloalkylamine Derivatives

The conversion of this compound to cycloalkylamine derivatives represents a key synthetic transformation. Generally, this involves the conversion of the carboxylic acid to an amide, followed by reduction. A common method for this transformation is the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom.

Alternatively, the carboxylic acid can be reduced to the corresponding amino alcohol. For instance, the carboxylic acid can be converted to an acid chloride, which is then reacted with an amine to form an amide. Subsequent reduction of the amide with a reducing agent like lithium aluminum hydride (LiAlH₄) yields the desired cycloalkylamine.

| Starting Material | Reagents | Intermediate | Product Class |

| This compound | 1. SOCl₂ 2. RNH₂ 3. LiAlH₄ | 2-Cyclooctyl-N-alkyl-2-hydroxyacetamide | Cycloalkylamine Derivative |

in the Synthesis of Heteroaromatic Derivatives

This compound can serve as a precursor for the synthesis of various heteroaromatic compounds. The specific synthetic route depends on the target heterocycle. For example, the α-hydroxy acid can be used to generate an in situ aldehyde, which can then undergo condensation reactions with other reagents to form heterocyclic rings. rsc.org

One potential pathway involves the oxidative decarboxylation of the α-hydroxy acid to form a ketone, which can then be used in cyclization reactions. For instance, the resulting cyclooctyl glyoxylic acid can be reacted with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles.

| Starting Material | Reaction Type | Intermediate | Product Class |

| This compound | Oxidative Decarboxylation/Condensation | Cyclooctyl glyoxylic acid | Heteroaromatic Derivatives |

in the Synthesis of Fused Azole Derivatives

The synthesis of fused azole derivatives from this compound can be envisioned through multi-step sequences. A plausible approach involves the initial conversion of the α-hydroxy acid into a suitable heterocyclic precursor, which then undergoes a ring-closing reaction to form the fused azole system.

For example, the carboxylic acid could be converted to an amide and then to a thioamide. This thioamide could then be reacted with an α-halo ketone in a Hantzsch-type synthesis to form a thiazole (B1198619) ring. If the starting amide is part of a larger heterocyclic system, this would result in a fused azole derivative.

in the Synthesis of α-Hydroxycarboxylic Acid Amides

The most direct application of this compound as a synthetic intermediate is in the formation of α-hydroxycarboxylic acid amides. This transformation is typically achieved by activating the carboxylic acid group, followed by reaction with an amine. researchgate.net

Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acid chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). The activated acid derivative is then treated with a primary or secondary amine to yield the corresponding amide. This method is general for the synthesis of a wide variety of α-hydroxy amides. researchgate.netgoogle.com

| Starting Material | Reagents | Product Class |

| This compound | 1. Activating Agent (e.g., SOCl₂, DCC) 2. Amine (R₁R₂NH) | α-Hydroxycarboxylic Acid Amide |

A study on the synthesis of α-hydroxy amides outlines a general two-step process where α-hydroxy acids are first converted to their corresponding amides. researchgate.net Another approach involves the direct amination of α-hydroxy acids, sometimes catalyzed by enzymes or Lewis acids, although these methods can have limitations in terms of operational ease and yield. researchgate.net

Biochemical Investigations and Molecular Interaction Studies

Enzyme-Substrate Interactions and Inhibition Kinetics

The presence of the α-hydroxy acid functional group in 2-Cyclooctyl-2-hydroxyacetic acid makes it a candidate for interaction with a variety of enzymes, particularly those that recognize and process other α-hydroxy acids. The large cyclooctyl ring is expected to play a crucial role in determining the specificity and nature of these interactions.

Research into analogous α-hydroxy acid derivatives has shown that they can act as competitive inhibitors for enzymes such as lactate (B86563) dehydrogenase and glycolate (B3277807) oxidase. nih.gov In the case of this compound, the cyclooctyl group would likely occupy the substrate-binding pocket of such enzymes. If the active site contains a hydrophobic region, the cyclooctyl moiety could enhance the binding affinity of the compound compared to smaller α-hydroxy acids.

The inhibition kinetics of this compound would depend on the specific enzyme it interacts with. It could act as a competitive inhibitor by binding to the active site and preventing the natural substrate from binding. Alternatively, it could be a non-competitive inhibitor if it binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. The type of inhibition can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. drugbank.com

Table 1: Hypothetical Inhibition Constants (K_i) of this compound for Various Enzymes

| Enzyme | Natural Substrate | Type of Inhibition | Hypothetical K_i (µM) |

| Glycolate Oxidase | Glycolic Acid | Competitive | 15 |

| Lactate Dehydrogenase | Lactic Acid | Competitive | 50 |

| Mandelate Racemase | Mandelic Acid | Competitive | 25 |

| Hypothetical Cycloalkane Hydroxylase | Cyclooctanol | Non-competitive | 5 |

This table presents hypothetical data for illustrative purposes.

Metabolic Pathway Probing with α-Hydroxyacetic Acid Derivatives

α-Hydroxyacetic acid derivatives can be valuable tools for probing metabolic pathways. By introducing a structurally unique molecule like this compound into a biological system, researchers can observe its effects on various metabolic routes. The cyclooctyl group makes it a particularly interesting probe for pathways involving the metabolism of cyclic alkanes or large fatty acids.

For instance, if introduced into a microorganism known to degrade cyclic compounds, this compound could potentially be metabolized through a series of enzymatic reactions. By identifying the metabolic intermediates and end products, researchers could elucidate the steps of the degradation pathway. This could involve techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify the chemical structures of the metabolites.

Furthermore, if the compound inhibits a specific enzyme in a pathway, it can lead to the accumulation of the substrate of that enzyme and a depletion of its products. This can help to identify the function of the inhibited enzyme and its position within the metabolic network.

Target Identification and Receptor Binding Studies

A key aspect of understanding the biological effects of a compound is to identify its molecular targets. For this compound, this would involve identifying the specific proteins, such as enzymes or receptors, with which it binds.

One common method for target identification is affinity chromatography. In this technique, this compound would be chemically attached to a solid support, and a cell extract would be passed over it. Proteins that bind to the compound would be retained on the support and could then be eluted and identified using techniques like mass spectrometry.

Receptor binding studies could also be performed to determine if this compound interacts with any known receptors. This would typically involve radiolabeling the compound and measuring its binding to a panel of receptors. The affinity and specificity of the binding could then be quantified. The bulky cyclooctyl group might confer high affinity for receptors with deep, hydrophobic binding pockets.

Table 2: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Ligand | Binding Affinity (K_d, nM) |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Endogenous Fatty Acids | 250 |

| Retinoid X Receptor (RXR) | 9-cis-Retinoic Acid | 100 |

| Orphan Nuclear Receptor X1 | Unknown | >10,000 |

This table presents hypothetical data for illustrative purposes.

Exploration of General Biological Mechanisms and Pathways

The unique structure of this compound suggests that it could be used to explore a range of general biological mechanisms and pathways. The lipophilic nature of the cyclooctyl group may allow the compound to readily cross cell membranes, giving it access to intracellular targets.

Its potential to inhibit enzymes involved in redox reactions, such as oxidases, suggests it could be used to study the effects of oxidative stress and the cellular response to it. By modulating the activity of such enzymes, researchers could investigate the role of reactive oxygen species in cell signaling and damage. nih.gov

Furthermore, given that some α-hydroxy acids have been shown to influence gene expression, it is plausible that this compound could also have such effects. This could be investigated using techniques like transcriptomics (e.g., RNA-sequencing) to measure changes in gene expression in cells treated with the compound. This could reveal novel biological pathways that are modulated by this class of molecules.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Cyclooctyl-2-hydroxyacetic acid. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

¹H NMR: The proton NMR spectrum would be expected to show a complex set of signals corresponding to the different types of protons in the molecule. The cyclooctyl ring, with its multiple methylene (B1212753) (-CH2-) groups, would likely exhibit a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The proton on the alpha-carbon, being adjacent to both the hydroxyl and carboxylic acid groups, would likely appear as a distinct singlet or a narrow multiplet. The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly dependent on the solvent and concentration and would appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the quaternary alpha-carbon bearing the hydroxyl group (around 70-80 ppm), and a series of signals for the carbons of the cyclooctyl ring. The symmetry of the cyclooctyl ring would influence the number of distinct signals observed.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique would be crucial for definitively assigning the proton and carbon signals. An HSQC experiment correlates the signals of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each CHn group in the cyclooctyl ring and the alpha-carbon.

A hypothetical representation of the expected NMR data is provided in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| Carboxylic Acid (COOH) | Variable, broad | ~175-185 | Singlet |

| Alpha-Carbon (C-OH) | ~3.5-4.5 | ~70-80 | Singlet |

| Cyclooctyl (CH) | ~1.8-2.2 | ~40-50 | Multiplet |

| Cyclooctyl (CH₂) | ~1.2-1.8 | ~25-35 | Multiplets |

| Hydroxyl (OH) | Variable, broad | - | Singlet |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (LC-MS, GC/MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly suitable technique for analyzing this compound. The compound would first be separated by liquid chromatography and then introduced into the mass spectrometer. In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak corresponding to the exact mass of the compound. For C₁₀H₁₈O₃, the expected monoisotopic mass is approximately 186.1256 u. Depending on the ionization mode, adducts with sodium ([M+Na]⁺) or other ions might also be observed.

GC/MS (Gas Chromatography-Mass Spectrometry): For GC/MS analysis, the carboxylic acid and hydroxyl groups of this compound would likely need to be derivatized, for instance, by silylation, to increase their volatility. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would be characteristic of the structure, with expected losses of the derivatizing group, the carboxylic acid moiety, and fragmentation of the cyclooctyl ring.

| Technique | Expected Observation | Information Gained |

| LC-MS (ESI) | [M-H]⁻ or [M+H]⁺, [M+Na]⁺ | Molecular Weight, Molecular Formula |

| GC/MS (after derivatization) | Molecular ion of derivative, fragmentation pattern | Molecular Weight, Structural Fragments |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid. The O-H stretch of the alcohol group would also appear in this region, typically as a broad band around 3200-3600 cm⁻¹. A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the alcohol and carboxylic acid would be observed in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the cyclooctyl ring would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also typically a strong band in the Raman spectrum. The C-C stretching and CH₂ twisting and rocking vibrations of the cyclooctyl ring would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Weak |

| O-H (Alcohol) | 3200-3600 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1730 (strong) | Strong |

| C-H (Aliphatic) | 2850-2960 | Strong |

| C-O | 1000-1300 | Moderate |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound and for its separation from any impurities or in complex mixtures.

A reversed-phase HPLC or UPLC method would likely be employed, using a C18 or similar nonpolar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a low wavelength (around 210 nm) where the carboxylic acid group absorbs, or with a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity of the sample would be determined by the percentage of the total peak area that corresponds to the main peak of this compound. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

| Parameter | Typical Conditions/Observations |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with acid modifier |

| Detection | UV (210 nm), ELSD, or MS |

| Outcome | A single major peak indicating high purity, with a characteristic retention time |

Patent Landscape and Intellectual Property in 2 Cyclooctyl 2 Hydroxyacetic Acid Chemistry

Analysis of Patented Synthetic Routes and Industrial Preparations

The synthesis of alpha-cycloalkyl-alpha-phenyl-alpha-hydroxyacetic acids, the class to which 2-Cyclooctyl-2-hydroxyacetic acid belongs, is a well-established area in chemical patent literature. These compounds are crucial precursors for a range of anticholinergic drugs. The patent landscape reveals several synthetic strategies, often with a focus on overcoming challenges related to yield, purity, and industrial scalability.

While patents explicitly detailing the industrial preparation of this compound are not prominent, the synthetic routes for its close analogue, α-cyclopentyl mandelic acid, are extensively documented in patents for the drug glycopyrrolate (B1671915). These patented methods provide a clear indication of the likely synthetic strategies that would be employed and patented for the cyclooctyl variant.

A common patented approach involves a Grignard reaction. This is exemplified in the synthesis of the cyclopentyl analogue, where a cyclopentyl-magnesium halide is reacted with a benzoylformic acid ester. This method, while effective, can present challenges in terms of reaction control and purification on an industrial scale.

Another significant area of patent activity involves the transesterification of a methyl or ethyl ester of the mandelic acid derivative with an alcohol, followed by quaternization. For instance, the synthesis of glycopyrrolate often involves the transesterification of the methyl ester of cyclopentyl mandelic acid with 1-methyl-pyrrolidin-3-ol. epo.orggoogleapis.com Patents in this area often focus on the use of specific catalysts or reaction conditions to improve efficiency and reduce the formation of byproducts. mdma.ch For example, some patents describe the use of sodium methoxide, while others explore alternative condensing agents to avoid hazardous reagents. mdma.ch

The challenges of these syntheses, such as the difficulty in activating the hydroxy acid for esterification without causing side reactions, are often addressed in patent literature. epo.org For example, the use of expensive or hazardous reagents like carbonyl diimidazole (CDI) or 4-chloro-2,6-dimethoxytriazine (CDMT) has been described, but their industrial application is often limited due to cost and safety concerns. mdma.ch This indicates that patents for novel, safer, and more economical synthetic routes for this class of compounds are of significant value.

The table below summarizes common patented synthetic steps for related cycloalkyl mandelic acid intermediates.

| Step | Description | Common Patent Focus | Example Reactants for Analogue |

| Grignard Reaction | Formation of the carbon skeleton by reacting a cycloalkyl-magnesium halide with a benzoylformic acid derivative. | Improving yield and selectivity; managing reaction conditions for industrial scale. | Cyclopentylmagnesium bromide and methyl benzoylformate. |

| Transesterification | Esterification of the cycloalkyl mandelic acid with a desired alcohol component. | Use of specific catalysts (e.g., sodium methoxide); avoiding hazardous reagents. | Methyl cyclopentylmandelate and 1-methyl-pyrrolidin-3-ol. |

| Purification | Separation of the desired diastereomers and removal of impurities. | Novel crystallization methods; use of specific solvents to achieve high purity. | Recrystallization from various organic solvents. |

| Quaternization | Formation of the final quaternary ammonium (B1175870) salt (the active drug). | Use of specific alkylating agents; controlling the reaction to obtain the desired salt form. | Reaction with methyl bromide. |

Patent Coverage of Novel Derivatives and Analogues

The patent landscape for this compound is primarily defined by its potential incorporation into novel derivatives and analogues of existing drugs. While this specific intermediate may not be the central claim of a large number of patents, its existence is contemplated within the broader scope of patents for new chemical entities.

Several patents for combinations and formulations of glycopyrrolate and its analogues include broad definitions of cycloalkyl groups that explicitly mention "cyclooctyl". For example, patent WO2005110402A1, which covers combinations of glycopyrrolate with beta-2 adrenoceptor agonists, defines "C3-C10-cycloalkyl" to include cyclooctyl. google.com Similarly, European patent EP2228064A2, related to pharmaceutical compositions containing glycopyrrolate, also includes "cyclooctyl" in its definition of applicable cycloalkyl groups. epo.org

This indicates that while the cyclopentyl and cyclohexyl derivatives are more common, the possibility of creating a cyclooctyl analogue of glycopyrrolate has been considered and is likely covered by the broad claims of these patents. The primary focus of these patents is often on the final drug product and its therapeutic use, rather than the intermediate itself. However, by claiming a genus of compounds that includes a cyclooctyl moiety, these patents indirectly protect the use of this compound as a necessary intermediate for creating such an analogue.

The development of "soft" anticholinergic drugs, which are designed to have a localized effect and be quickly metabolized to inactive forms, represents another area where novel derivatives are patented. These patents often claim a wide range of ester analogues, and the inclusion of various cycloalkyl groups, potentially including cyclooctyl, would be a strategy to broaden the patent protection.

The table below illustrates how patent coverage for derivatives might be structured, based on existing patents for related compounds.

| Patent Type | Scope of Claims | Relevance to this compound |

| New Chemical Entity (NCE) Patents | Claims for a novel active pharmaceutical ingredient, often with a Markush structure covering various substituents. | A novel anticholinergic drug incorporating a cyclooctyl group would be covered, thus protecting the use of this compound as an intermediate. |

| Formulation Patents | Claims for specific formulations of a drug, such as topical creams, inhalable powders, or solutions for injection. | A formulation containing a cyclooctyl-glycopyrrolate analogue would be a novel invention. |

| Combination Therapy Patents | Claims for the use of a novel drug in combination with one or more other active agents. | A combination of a cyclooctyl-glycopyrrolate analogue with another drug (e.g., a beta-2 agonist) for a specific therapeutic effect. google.com |

| Method of Use Patents | Claims for the use of a known compound for a new therapeutic purpose (repurposing). | Discovering a new medical use for a cyclooctyl-glycopyrrolate analogue. |

Strategic Intellectual Property Development and Protection

The strategic development and protection of intellectual property for a compound like this compound is multifaceted, focusing not just on the compound itself but on its entire lifecycle from synthesis to therapeutic application. A robust IP strategy in the pharmaceutical sector aims to create overlapping layers of protection, thereby extending the effective commercial exclusivity of a new drug.

A primary strategy is the patenting of the final drug product that is synthesized from the intermediate. As seen with related compounds, these patents often include broad Markush claims that encompass a range of structural variations, including different cycloalkyl groups like cyclooctyl. google.comepo.org This provides the most extensive protection, as it covers the commercial product itself.

Beyond the final product, a key strategy is the patenting of the intermediate itself. While patenting intermediates can be challenging, a novel and non-obvious intermediate that is critical for an efficient and scalable synthesis of a valuable API can be patentable. uchicago.edu Such a patent can provide an additional layer of protection, making it difficult for competitors to produce the same API even if the patent on the final product has expired. The patentability of an intermediate often depends on demonstrating its own inventive merit, for instance, by enabling a more efficient or safer manufacturing process. googleapis.com

Furthermore, companies often file patents on specific synthetic routes or improvements to existing ones. This can include the use of a novel catalyst, a new purification method that results in higher purity, or a process that avoids toxic byproducts. These process patents can create significant hurdles for generic manufacturers, who may need to develop their own, non-infringing synthetic routes. mdma.ch

Another important aspect of IP strategy is the protection of novel derivatives and analogues. Even if the core structure of a drug is known, new ester derivatives, salts, or stereoisomers can be patented if they exhibit unexpected beneficial properties, such as improved stability, better bioavailability, or a different therapeutic profile.

Finally, "evergreening" strategies, though often scrutinized, are a part of the IP landscape. These can include patenting new formulations, new methods of delivery (e.g., a transdermal patch for a previously oral drug), or new medical uses for an existing compound. This continuous innovation can extend the commercial life of a drug franchise well beyond the expiration of the original composition of matter patent.

Emerging Research Areas and Future Prospects

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of complex molecules like 2-Cyclooctyl-2-hydroxyacetic acid is an area where modern synthetic methodologies can offer significant advantages over traditional batch processing. Flow chemistry, in particular, stands out as a powerful tool for enhancing the efficiency, safety, and sustainability of its production.

Research Findings:

While specific flow chemistry protocols for this compound are not yet established, the principles of continuous-flow synthesis have been successfully applied to the production of other α-hydroxy acids. These processes often involve the use of immobilized reagents or catalysts, which can be seamlessly integrated into a flow reactor setup. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. drugdiscoverytrends.com For instance, the oxidation of corresponding aldehydes or the hydrolysis of cyanohydrins, common routes to α-hydroxy acids, can be significantly optimized in a flow system.

The modular nature of flow chemistry also enables the telescoping of multiple reaction steps, minimizing the need for intermediate purification and reducing solvent waste. drugdiscoverytrends.com This is particularly advantageous for multi-step syntheses, which are often required for structurally complex molecules.

Future research will likely focus on developing a dedicated flow synthesis for this compound. This could involve the design of novel reactor configurations and the screening of heterogeneous catalysts that are active and stable under continuous-flow conditions. The potential benefits include not only a more sustainable manufacturing process but also the ability to rapidly generate analogues for further study by modifying the starting materials fed into the flow system. drugdiscoverytrends.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer powerful predictive tools to explore the properties and potential applications of this compound without the need for extensive empirical experimentation. These in silico methods can provide valuable insights into the molecule's behavior at the atomic level.

Research Findings:

Currently, the available computational data on this compound is primarily limited to predicted properties found in chemical databases. uni.lu However, more sophisticated molecular modeling studies could be employed to elucidate its conformational landscape, which is expected to be complex due to the flexible cyclooctyl ring. Understanding the preferred conformations is crucial as it directly influences the molecule's reactivity and its interactions with biological targets or other molecules in a material matrix.

Quantum mechanical calculations could be used to predict spectroscopic signatures (e.g., NMR, IR) and to investigate the mechanisms of potential reactions. Molecular dynamics simulations could further be used to study its behavior in different solvent environments or its interaction with surfaces, which would be relevant for its potential use in materials science or as a catalyst ligand.

| Predicted Property | Value | Source |

| Molecular Formula | C10H18O3 | uni.lu |

| Molecular Weight | 186.25 g/mol | uni.lu |

| XLogP3 | 2.1 | uni.lu |

| Hydrogen Bond Donor Count | 2 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

This table presents predicted data for this compound.

Future computational work could focus on creating a detailed model of its potential interactions in a biological active site or its self-assembly properties, guiding the design of new experiments and accelerating the discovery of novel applications.

Potential for Novel Catalytic Applications

The chiral nature and the presence of both a hydroxyl and a carboxylic acid group make this compound an interesting candidate for applications in catalysis, either as a chiral ligand for metal-catalyzed reactions or as an organocatalyst itself.

Research Findings:

While there are no published studies on the catalytic use of this compound, the broader class of α-hydroxy acids has been explored in various catalytic contexts. For example, they can act as bidentate ligands for a range of metal ions, and the introduction of a chiral center can enable enantioselective transformations. The bulky cyclooctyl group could impart unique steric and electronic properties to a metal complex, potentially leading to novel reactivity or selectivity.

As an organocatalyst, the bifunctional nature of the molecule could be exploited in reactions where both an acidic and a basic site are required to activate the substrates. The cyclooctyl group could also play a role in creating a specific chiral pocket around the catalytic center, influencing the stereochemical outcome of the reaction.

Future research in this area would involve synthesizing the enantiomerically pure forms of this compound and evaluating their performance as ligands in well-established asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. Further investigation into its potential as a standalone organocatalyst would also be a worthwhile endeavor.

Cross-Disciplinary Research Avenues in Materials Science and Green Chemistry

The intersection of materials science and green chemistry provides a fertile ground for exploring novel applications of this compound. Its structure suggests potential as a building block for new polymers or as a functional additive in advanced materials, with a focus on sustainability.

Research Findings:

The principles of green chemistry encourage the use of renewable feedstocks and the design of chemicals with reduced environmental impact. mdpi.com While the direct synthesis of this compound from renewable resources is a long-term goal, its potential applications can be aligned with green chemistry principles. For instance, its use as a monomer for biodegradable polyesters could offer a sustainable alternative to conventional plastics. The parent compound, glycolic acid (a simple 2-hydroxyacetic acid), is a known precursor to the biodegradable polymer polyglycolic acid (PGA).

In materials science, the bulky and hydrophobic cyclooctyl group combined with the hydrophilic acid and alcohol functions could lead to amphiphilic properties, suggesting potential applications as a surfactant or a component in self-assembling systems. Its incorporation into a polymer backbone could significantly modify the material's properties, such as its thermal stability, mechanical strength, and hydrophobicity.

Future cross-disciplinary research could explore the polymerization of this compound to create novel polyesters with tailored properties. Investigating its use as a surface modifying agent for nanomaterials or as a component in the formulation of "green" solvents are other promising research directions that align with the goals of both materials science and green chemistry. The development of greener synthetic routes, possibly involving biocatalysis or catalysis based on earth-abundant metals, would further enhance its profile as a sustainable chemical. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.